molecular formula C12H14N2O2 B3009352 2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one CAS No. 866038-52-0

2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

Cat. No.: B3009352
CAS No.: 866038-52-0
M. Wt: 218.256
InChI Key: XYLHGZUDKQMKBH-UHFFFAOYSA-N
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Description

2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Vilsmeier reagents, generated from N, N-dimethylformamide and oxalyl chloride, react with N-acetylanthranilic acid to produce derivatives of 2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one. These compounds can be transformed into fused heterocyclic systems, offering potential for diverse chemical applications (Bergman & Stålhandske, 1996).

Spectral Properties and Fluorescent Dye Applications

  • 7-dimethylamino-3( p -formylstyryl)-1,4-benzoxazine-2-one (DFSBO), a derivative of this compound, exhibits promising spectral properties as a fluorescent dye, especially for applications requiring red emission. Its characteristics include a broad absorption band, large Stokes shift, and stable quantum yield (Bris et al., 1984).

Facile Synthesis Techniques

  • A facile synthesis method for 2-[1-(dialkylamino)alkyl]-4H-3,1-benzoxazin-4-ones has been developed, demonstrating the compound's utility in chemical synthesis and potential for various applications (Kobayashi et al., 2014).
  • An effective one-pot synthesis method for 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described, highlighting the compound's relevance in simplifying synthetic pathways in chemical research (Shariat et al., 2013).

Potential Medical Applications

  • 2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, a closely related compound, has been investigated for its ability to inactivate serine proteases such as chymotrypsin and human leukocyte elastase, indicating potential therapeutic applications (Guetschow & Neumann, 1995).

Industrial Applications

  • Derivatives of this compound, such as benzothiazole derivatives, have been synthesized and studied for their effectiveness as corrosion inhibitors for steel in acidic solutions, demonstrating industrial applications (Hu et al., 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and the biochemical processes it affects .

Safety and Hazards

Information on safety and hazards is typically found in material safety data sheets. This includes information on toxicity, environmental impact, handling precautions, and disposal methods .

Properties

IUPAC Name

2-(dimethylamino)-6,8-dimethyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-5-8(2)10-9(6-7)11(15)16-12(13-10)14(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLHGZUDKQMKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)OC(=N2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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